N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline
Description
N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines. These compounds are characterized by the presence of an aniline group attached to a benzylidene moiety. The compound’s unique structure, featuring bromine, methoxy, and trifluoromethoxy substituents, makes it of interest in various fields of scientific research.
Properties
Molecular Formula |
C16H13BrF3NO3 |
|---|---|
Molecular Weight |
404.18 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C16H13BrF3NO3/c1-22-14-8-15(23-2)13(17)7-10(14)9-21-11-3-5-12(6-4-11)24-16(18,19)20/h3-9H,1-2H3 |
InChI Key |
UDLYLFJFHQDMHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)OC(F)(F)F)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2,4-dimethoxybenzylidene)-4-methoxyaniline
- N-(5-bromo-2,4-dimethoxybenzylidene)-4-chloroaniline
- N-(5-bromo-2,4-dimethoxybenzylidene)-4-fluoroaniline
Uniqueness
N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific interactions or stability under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
